molecular formula C15H13N5O5 B10914143 5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

5-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10914143
M. Wt: 343.29 g/mol
InChI Key: OIMFDHAUUNFYBW-UHFFFAOYSA-N
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Description

5-({[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the cyclization of hydrazides with carboxylic acids under acidic conditions. The pyrazole ring can be synthesized via the condensation of hydrazines with β-diketones. The final step involves coupling the oxadiazole and pyrazole intermediates under suitable conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-({[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxadiazole ring would produce an amine derivative .

Scientific Research Applications

5-({[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-({[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole
  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

5-({[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is unique due to its combination of a pyrazole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets compared to similar compounds, potentially leading to novel applications in various fields .

Properties

Molecular Formula

C15H13N5O5

Molecular Weight

343.29 g/mol

IUPAC Name

5-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]-1-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C15H13N5O5/c1-20-11(10(7-16-20)14(22)23)12(21)17-15-19-18-13(25-15)8-3-5-9(24-2)6-4-8/h3-7H,1-2H3,(H,22,23)(H,17,19,21)

InChI Key

OIMFDHAUUNFYBW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC

Origin of Product

United States

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